Methyl 3-[2-[4-(trifluoromethoxy)anilino]-1-(3,3,5-trimethylcyclohexyl)benzimidazol-5-yl]propanoate
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Overview
Description
Methyl 3-[2-[4-(trifluoromethoxy)anilino]-1-(3,3,5-trimethylcyclohexyl)benzimidazol-5-yl]propanoate is a complex organic compound characterized by its unique structure, which includes a trifluoromethoxy group, an anilino group, and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-[4-(trifluoromethoxy)anilino]-1-(3,3,5-trimethylcyclohexyl)benzimidazol-5-yl]propanoate typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the trifluoromethoxy group, and the coupling of the anilino group. Common synthetic routes may involve:
Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of Trifluoromethoxy Group: This step often involves the use of trifluoromethoxy aniline, which can be synthesized from 2-chlorophenol.
Coupling Reactions: The final coupling of the anilino group with the benzimidazole core can be facilitated by palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-[4-(trifluoromethoxy)anilino]-1-(3,3,5-trimethylcyclohexyl)benzimidazol-5-yl]propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-[2-[4-(trifluoromethoxy)anilino]-1-(3,3,5-trimethylcyclohexyl)benzimidazol-5-yl]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which Methyl 3-[2-[4-(trifluoromethoxy)anilino]-1-(3,3,5-trimethylcyclohexyl)benzimidazol-5-yl]propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The anilino group may participate in hydrogen bonding and π-π interactions with proteins or nucleic acids, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-[2-[4-(trifluoromethoxy)anilino]-1-(3,3,5-trimethylcyclohexyl)benzimidazol-5-yl]propanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzimidazole core, coupled with the trifluoromethoxy and anilino groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C27H32F3N3O3 |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
methyl 3-[2-[4-(trifluoromethoxy)anilino]-1-(3,3,5-trimethylcyclohexyl)benzimidazol-5-yl]propanoate |
InChI |
InChI=1S/C27H32F3N3O3/c1-17-13-20(16-26(2,3)15-17)33-23-11-5-18(6-12-24(34)35-4)14-22(23)32-25(33)31-19-7-9-21(10-8-19)36-27(28,29)30/h5,7-11,14,17,20H,6,12-13,15-16H2,1-4H3,(H,31,32) |
InChI Key |
DGMNKGJNFMPOBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N2C3=C(C=C(C=C3)CCC(=O)OC)N=C2NC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
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